Cas no 206273-87-2 (tert-Butyl 4-(benzylamino)piperidine-1-carboxylate)

Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is a protected piperidine derivative widely used as a versatile intermediate in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc) protecting group, which enhances stability and facilitates selective deprotection under mild acidic conditions, and a benzylamino moiety that offers further functionalization potential. This compound is particularly valuable in the synthesis of bioactive molecules, including drug candidates targeting neurological and cardiovascular systems. Its high purity and well-defined reactivity make it a reliable building block for constructing complex nitrogen-containing scaffolds. The Boc group also ensures compatibility with a range of synthetic transformations, improving yield and selectivity in multi-step reactions.
tert-Butyl 4-(benzylamino)piperidine-1-carboxylate structure
206273-87-2 structure
Product Name:tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
CAS No:206273-87-2
MF:C17H26N2O2
MW:290.400544643402
MDL:MFCD04114987
CID:66737
PubChem ID:15380687
Update Time:2025-10-30

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-4-Benzylaminopiperidine
    • tert-butyl 4-(benzylamino)piperidine-1-carboxylate
    • 4-benzylamino-piperidine-1-carboxylic acid tert-butyl ester
    • 4-N-benzylamino-1-tert-butoxycarbonyl piperidine
    • 1-Boc-4-benzylamino-piperidine
    • A18429
    • 4-benzylamino-1-tert-butoxycarbonylpiperidine
    • 4-benzylaminopiperidine, 1-boc protected hydrochloride
    • 4-BENZYLAMINO-1-BOC-PIPERIDINE
    • SY015937
    • J-514488
    • tert-butyl 4-(benzylamino)piperidine-1-carboxylate;1-Boc-4-(benzylamino)piperidine
    • SCHEMBL616004
    • 4-benzylamino-piperidine-1-carboxylic acid tert.-butyl ester
    • 1-Boc-4-(benzylamino)piperidine
    • CS-0342170
    • 4-benzylamino-1-boc-piperidine hcl
    • AMY4919
    • tert-Butyl?4-(benzylamino)piperidine-1-carboxylate
    • MFCD04114987
    • AKOS009157767
    • IUJZIXJMTQNFOG-UHFFFAOYSA-N
    • Z445138420
    • 4-benzylamino-1-(tert-butoxycarbonyl)piperidine
    • EN300-233811
    • 206273-87-2
    • FT-0603852
    • 1-PIPERIDINECARBOXYLIC ACID, 4-[(PHENYLMETHYL)AMINO]-, 1,1-DIMETHYLETHYL ESTER
    • AB19398
    • DTXSID70572209
    • AS-44248
    • DB-013006
    • A10294
    • tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
    • MDL: MFCD04114987
    • Inchi: 1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3
    • InChI Key: IUJZIXJMTQNFOG-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)NCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 290.19900
  • Monoisotopic Mass: 290.199428076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 41.6Ų

Experimental Properties

  • Boiling Point: 398.115 ℃ at 760 mmHg
  • PSA: 41.57000
  • LogP: 3.50450

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Security Information

tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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tert-Butyl 4-(benzylamino)piperidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:206273-87-2)tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
Order Number:A18429
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):162.0
Email:sales@amadischem.com

Additional information on tert-Butyl 4-(benzylamino)piperidine-1-carboxylate

Introduction to Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate (CAS No. 206273-87-2)

Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate, a compound with the chemical formula C₁₄H₂₁NO₃, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its tert-butyl group and the presence of a benzylamino moiety attached to a piperidine ring. The piperidine-1-carboxylate moiety contributes to its unique structural and chemical properties, making it a valuable intermediate in the synthesis of various bioactive molecules.

The CAS number 206273-87-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and communication among researchers. The molecular structure of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate features a tertiary butyl group at the 1-position of the piperidine ring, which enhances its stability and reactivity in various chemical transformations. The benzylamino group at the 4-position introduces a polar, aromatic component that can interact with biological targets, making it a promising candidate for drug development.

In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine-based compounds are known for their role in central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The structural features of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate make it an attractive scaffold for designing novel therapeutic agents. Specifically, the benzylamino group can be further modified to introduce additional functionalities, such as protease inhibition or receptor binding affinity.

Recent studies have highlighted the importance of piperidine derivatives in the development of small-molecule drugs. For instance, modifications of the piperidine ring have led to the discovery of compounds with enhanced pharmacokinetic properties, including improved solubility and bioavailability. The tert-butyl group in Tert-butyl 4-(benzylamino)piperidine-1-carboxylate not only contributes to steric hindrance but also influences the compound's metabolic stability. This balance between steric bulk and metabolic resistance is crucial for optimizing drug candidates for clinical use.

The synthesis of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Key steps include the formation of the piperidine ring, followed by functionalization with the benzylamino group and protection of the carboxylate moiety. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These methods align with contemporary trends in pharmaceutical synthesis, emphasizing efficiency and sustainability.

One of the most compelling aspects of Tert-butyl 4-(benzylamino)piperidine-1-carboxylate is its potential as a building block for more complex molecules. Researchers have leveraged this compound to develop derivatives with targeted biological activities. For example, modifications at the tert-butyl position have been explored to enhance binding affinity to specific enzymes or receptors. Similarly, variations in the benzylamino group have been investigated to modulate pharmacological effects.

The pharmaceutical industry continues to invest in innovative approaches to drug discovery, and piperidine derivatives remain at the forefront of this effort. Tert-butyl 4-(benzylamino)piperidine-1-carboxylate exemplifies how structural diversity can be harnessed to develop novel therapeutics. Its unique combination of functional groups makes it a versatile intermediate for medicinal chemists seeking to design next-generation drugs.

Future research directions may focus on exploring new synthetic pathways and applications for Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate. Advances in computational chemistry and high-throughput screening could accelerate the discovery process by predicting molecular interactions and optimizing lead compounds. Additionally, green chemistry principles may be applied to improve synthetic methodologies, reducing environmental impact while maintaining high efficiency.

In conclusion, Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate is a multifaceted compound with significant potential in pharmaceutical research. Its structural features, combined with recent advancements in drug development technologies, position it as a valuable asset for medicinal chemists and biologists alike. As our understanding of biological targets continues to expand, compounds like Tert-butyl 4-(benzlylamino)piperidine-1-carboxyllate will play an increasingly important role in shaping the future of medicine.

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Amadis Chemical Company Limited
(CAS:206273-87-2)tert-Butyl 4-(benzylamino)piperidine-1-carboxylate
A18429
Purity:99%
Quantity:5g
Price ($):162.0
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